Cas no 834914-39-5 (Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester)

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
- ethyl 1-(hydroxymethyl)cyclohexane carboxylate
- Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
- A1-50263
- C10H18O3
- 1-Hydroxymethyl-cyclohexanecarboxylic acid ethyl ester
- SCHEMBL2185965
- DA-16626
- F30209
- MFCD12022627
- DTXSID20672985
- AS-48295
- Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
- ETHYL1-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLATE
- 834914-39-5
- SB84020
- CS-0140576
- CHMBRLRRLJHXRK-UHFFFAOYSA-N
- AKOS006317972
-
- MDL: MFCD12022627
- インチ: 1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3
- InChIKey: CHMBRLRRLJHXRK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CCCCC1)CO)OCC
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 263.0±13.0 °C at 760 mmHg
- フラッシュポイント: 148.8±27.9 °C
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F275522-1g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |
834914-39-5 | 97 | 1g |
RMB 2868.80 | 2025-02-21 | |
Cooke Chemical | F275522-5g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |
834914-39-5 | 97 | 5g |
RMB 11902.40 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-250mg |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |
834914-39-5 | 97% | 250mg |
¥1120.00 | 2023-03-29 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-5g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |
834914-39-5 | 97% | 5g |
¥14878.00 | 2023-03-29 | |
Aaron | AR008JZV-1g |
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |
834914-39-5 | 97% | 1g |
$214.00 | 2025-02-11 | |
abcr | AB461277-1g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate; . |
834914-39-5 | 1g |
€584.60 | 2024-04-16 | ||
Cooke Chemical | F275522-250mg |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |
834914-39-5 | 97 | 250mg |
RMB 896.00 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-1g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |
834914-39-5 | 97% | 1g |
¥3586.00 | 2023-03-29 | |
Aaron | AR008JZV-500mg |
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |
834914-39-5 | 97% | 500mg |
$145.00 | 2025-02-11 | |
A2B Chem LLC | AD98063-1g |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |
834914-39-5 | 97% | 1g |
$366.00 | 2024-04-19 |
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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John J. Lavigne Chem. Commun., 2003, 1626-1627
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl esterに関する追加情報
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester (CAS No. 834914-39-5): A Comprehensive Overview
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester, identified by its CAS number 834914-39-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a cyclohexane ring substituted with a carboxylic acid ethyl ester and a hydroxymethyl group, provides a versatile platform for further chemical modifications and biological applications.
The compound’s chemical formula can be represented as C10H16O3, reflecting its composition of ten carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The presence of both the carboxylic acid ethyl ester and the hydroxymethyl group imparts distinct reactivity, making it a candidate for use in various synthetic pathways. In particular, the hydroxymethyl group (-CH2OH) can participate in hydrogen bonding interactions, while the ester functionality (-COOCH2CH3) allows for further derivatization through hydrolysis or transesterification reactions.
In recent years, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often serve as inspiration for drug discovery. For instance, derivatives of cyclohexanecarboxylic acid have been explored for their potential antimicrobial and anti-inflammatory properties. The hydroxymethyl group can be oxidized to form a hemiacetal or acetal, which may influence the compound’s solubility and bioavailability, crucial factors in drug design.
The synthesis of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route begins with the reaction of cyclohexanone with formaldehyde to form 1-cyclohexanol. Subsequent oxidation of 1-cyclohexanol yields cyclohexanoic acid, which is then esterified using ethanol in the presence of an acid catalyst to produce the desired ethyl ester. This method leverages well-established organic transformations and ensures high yield and purity when optimized conditions are employed.
The compound’s reactivity also makes it a useful building block in polymer chemistry. The hydroxymethyl group can undergo polymerization reactions to form polyols or be used to introduce functional side chains into larger molecular frameworks. Such polymers find applications in coatings, adhesives, and specialty materials where controlled molecular weight and functionality are essential. Additionally, the ester group can be cleaved under acidic or basic conditions to release free fatty acids or alcohols, providing flexibility in material design.
In the realm of medicinal chemistry, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester has been investigated for its potential role as a prodrug or pharmacophore. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body. The hydroxymethyl group can be readily oxidized to form an aldehyde or carboxylic acid under physiological conditions, potentially releasing an active therapeutic agent. This property makes it an attractive candidate for drug delivery systems where controlled release is desired.
The compound’s pharmacological profile has been explored through in vitro and in vivo studies. Initial investigations suggest that derivatives of this molecule may exhibit mild analgesic and anti-inflammatory effects. These properties are attributed to the ability of the hydroxymethyl group to interact with biological targets such as enzymes or receptors involved in pain signaling pathways. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential.
The synthesis and application of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester also highlight the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods using transition metals have been explored to enhance reaction efficiency and selectivity. Such approaches align with global initiatives to promote sustainable industrial practices while maintaining high standards of chemical purity and yield.
The future prospects for this compound are promising as ongoing research continues to uncover new applications in drug discovery and material science. Advances in computational chemistry have enabled researchers to predict novel derivatives with enhanced biological activity using virtual screening techniques. This high-throughput approach accelerates the identification of promising candidates for further experimental validation.
In conclusion, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester (CAS No. 834914-39-5) represents a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features facilitate diverse chemical transformations and biological interactions, making it a valuable asset in pharmaceutical development and material innovation. As research progresses,this molecule is expected to contribute further insights into medicinal chemistry and polymer science,driving advancements that benefit both industry and academia.
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